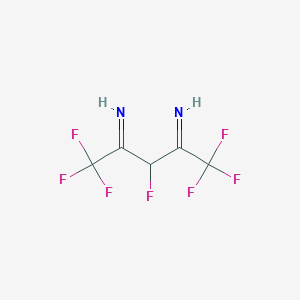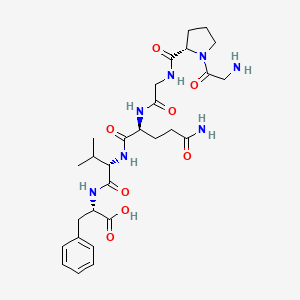
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- is a complex peptide compound composed of multiple amino acids. It contains a total of 84 atoms, including 41 hydrogen atoms, 28 carbon atoms, 7 nitrogen atoms, and 8 oxygen atoms . This compound is notable for its intricate structure, which includes various functional groups such as carboxylic acids, primary amides, secondary amides, and tertiary amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- typically involves the stepwise coupling of the constituent amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by deprotection and washing to ensure the purity of the product. Common reagents used in these reactions include carbodiimides (e.g., DCC or EDC) and coupling additives like HOBt or HOAt.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the synthesis process and allow for the production of large quantities. These machines can precisely control reaction conditions such as temperature, pH, and solvent composition, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as the phenyl group in phenylalanine.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications in the peptide chain.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group in phenylalanine can lead to the formation of phenylalanine derivatives with hydroxyl or ketone groups.
Scientific Research Applications
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: This compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: The compound can be used in the production of bioactive peptides and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by mimicking natural substrates or inhibitors. The detailed mechanism can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: A single amino acid that is a precursor to this peptide.
Glycyl-L-prolylglycyl-L-glutaminyl-L-valyl-: A shorter peptide chain lacking the phenylalanine residue.
Other Peptides: Various peptides with similar amino acid sequences but different functional groups or chain lengths.
Uniqueness
L-Phenylalanine, glycyl-L-prolylglycyl-L-glutaminyl-L-valyl- is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties
Properties
CAS No. |
457614-20-9 |
|---|---|
Molecular Formula |
C28H41N7O8 |
Molecular Weight |
603.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H41N7O8/c1-16(2)24(27(41)33-19(28(42)43)13-17-7-4-3-5-8-17)34-25(39)18(10-11-21(30)36)32-22(37)15-31-26(40)20-9-6-12-35(20)23(38)14-29/h3-5,7-8,16,18-20,24H,6,9-15,29H2,1-2H3,(H2,30,36)(H,31,40)(H,32,37)(H,33,41)(H,34,39)(H,42,43)/t18-,19-,20-,24-/m0/s1 |
InChI Key |
QLOPUAASMLYAIM-XHOYROJHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
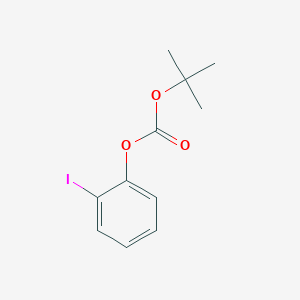
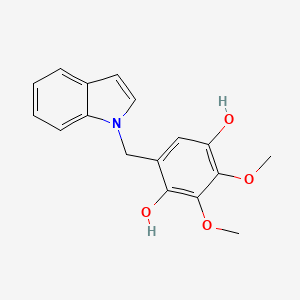
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
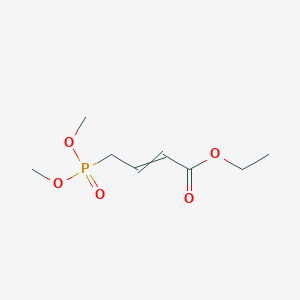
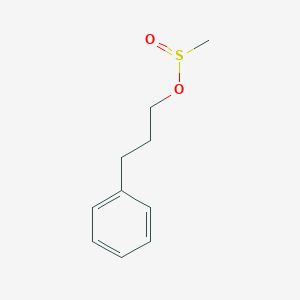
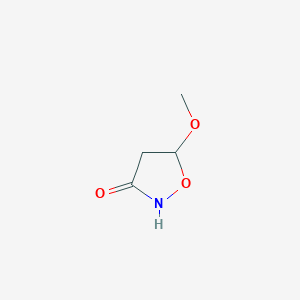

![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
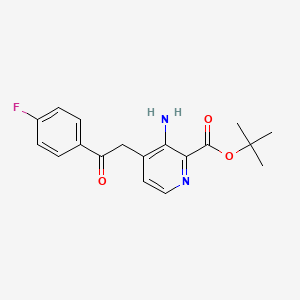
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
